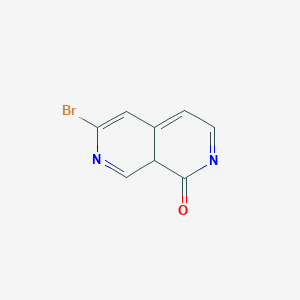

6-bromo-8aH-2,7-naphthyridin-1-one

Description

6-Bromo-8aH-2,7-naphthyridin-1-one is a brominated heterocyclic compound belonging to the naphthyridine family. Its core structure comprises a bicyclic aromatic system fused with a lactam moiety (1-one group). The bromine substituent at the 6-position enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

6-bromo-8aH-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H |

InChI Key |

XVVIHKQQGFZHMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2C(=O)N=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8aH-2,7-naphthyridin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom into the naphthyridine core .

Industrial Production Methods

Industrial production of 6-bromo-8aH-2,7-naphthyridin-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8aH-2,7-naphthyridin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while oxidation can produce a naphthyridine oxide .

Scientific Research Applications

6-Bromo-8aH-2,7-naphthyridin-1-one has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-8aH-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Properties (Inferred from Structural Analogues):

- Molecular Formula: Likely C₈H₅BrN₂O (based on naphthyridinone core with bromine substitution).

- Molecular Weight : ~229.0 g/mol (calculated from analogues).

- Melting Point : Expected to exceed 250°C, as seen in structurally related tribrominated naphthol derivatives .

- Reactivity : The bromine atom at the 6-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the lactam group participates in hydrogen bonding and coordination chemistry .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 6-bromo-8aH-2,7-naphthyridin-1-one and key analogues:

Detailed Analysis:

Structural Differences :

- Bromine Position : Unlike 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, which has bromine at C3 , the target compound’s bromine at C6 directs electrophilic substitution to distinct positions, altering regioselectivity in reactions.

- Saturation : The 8aH designation in the target compound suggests partial saturation of the bicyclic system, contrasting with fully unsaturated analogues like 2,7-naphthyridin-1(2H)-one .

Reactivity: The parent compound 2,7-naphthyridin-1(2H)-one lacks bromine, limiting its direct utility in cross-coupling reactions. Bromination introduces versatility; for example, 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is used in synthesizing kinase inhibitors via palladium-catalyzed couplings . Brominated derivatives (e.g., 5-bromo-1,6-naphthyridin-2(1H)-one) exhibit enhanced stability in acidic conditions compared to non-halogenated counterparts, as seen in bromination reactions under sulfuric acid .

Thermal Properties :

- The parent compound 2,7-naphthyridin-1(2H)-one melts at 255–262°C , while brominated analogues are expected to have higher melting points due to increased molecular weight and halogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.